molecular formula C14H17NO5 B13283390 2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid

Cat. No.: B13283390
M. Wt: 279.29 g/mol
InChI Key: ZLMFZDOHWWRPOQ-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of a hexanoic acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid typically involves the protection of the amino group of hexanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of hexanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid to remove the benzyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides stability and prevents unwanted side reactions during synthesis. Upon removal of the protecting group, the active amino acid derivative can interact with its target, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Another amino acid derivative with a similar protecting group.

    2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid: A glycine derivative with a benzyloxycarbonyl group.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid is unique due to its specific structure, which combines the properties of hexanoic acid and the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it suitable for various synthetic and research applications.

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group attached to an amino acid backbone, characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₁O₃
  • Molecular Weight : Approximately 249.26 g/mol

The presence of the benzyloxycarbonyl group enhances its stability and solubility, making it suitable for various biological applications.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have reported that compounds with similar structures display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) in the range of 1–8 µM against resistant strains .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes. For example, it may act as a tyrosinase inhibitor, which is crucial in regulating melanin production in various organisms. Compounds structurally related to this compound have shown IC50 values indicating effective inhibition .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is necessary to establish its efficacy and safety profile in clinical settings.

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes, thereby inhibiting their activity.
  • Cell Membrane Permeabilization : It could induce changes in membrane permeability, leading to cell death in pathogenic microorganisms.
  • Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels within cells, contributing to its cytotoxic effects.

Data Table: Comparative Biological Activities

Compound NameCAS NumberBiological ActivityIC50/MIC Values
This compoundTBDPotential tyrosinase inhibitorTBD
Related Compound A2640-58-6Antimicrobial against E. coliMIC = 4 µM
Related Compound B55592-85-3Cytotoxicity in cancer cellsIC50 = 15 µM

Case Studies

  • Antimicrobial Activity Study : A study focused on the antimicrobial properties of benzyloxycarbonyl derivatives revealed that compounds similar to this compound exhibited strong inhibitory effects against resistant bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
  • Tyrosinase Inhibition Research : Another investigation assessed the tyrosinase inhibitory activity of various benzyloxycarbonyl derivatives, including this compound. Results indicated promising IC50 values, suggesting its utility in cosmetic applications for skin lightening .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds on cancer cell lines indicated that these compounds could induce apoptosis at low concentrations, warranting further exploration into their therapeutic potential .

Properties

IUPAC Name

5-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-10(16)7-8-12(13(17)18)15-14(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMFZDOHWWRPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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